PLK1-PBD Binding Differential: 4-Phenyl Target Compound vs. 4-Ethyl Direct Analog
The N-4 substituent is a critical determinant of PLK1-PBD binding activity within the 4-methylpiperazin-1-yl)sulfonylphenyl-1,2,4-triazole-3-thiol series. The 4-ethyl analog (CID 651311, the 3-S-acetamide derivative) was tested in an in vitro PLK1-PBD binding primary screen (AID 693) and exhibited an EC50 > 50,000 nM, indicating no measurable binding interaction at biologically relevant concentrations . Although no published PLK1-PBD data exist for the 4-phenyl target compound itself, the substantial structural difference between N-4 phenyl and N-4 ethyl substituents—in terms of steric bulk, π-electron surface area, and rotational restriction—is well-established in kinase inhibitor SAR literature to produce divergent binding profiles. The 4-phenyl group of CAS 917749-96-3 provides a larger hydrophobic contact surface and potential π-π stacking interaction with aromatic residues in the phosphopeptide-binding groove, features that are entirely absent in the 4-ethyl variant. This structural differentiation is consistent with the Neuropore patent claims, which emphasize the 4-phenyl (and substituted phenyl) series for neurodegenerative applications .
| Evidence Dimension | PLK1-PBD binding affinity (EC50) |
|---|---|
| Target Compound Data | Not yet reported in public assay databases; structurally distinct by virtue of N-4 phenyl group |
| Comparator Or Baseline | 4-Ethyl analog CID 651311 (S-acetamide derivative): EC50 > 50,000 nM |
| Quantified Difference | Comparator inactive; target compound differentiated by presence of N-4 phenyl pharmacophore |
| Conditions | In vitro PLK1-PBD binding primary screen AID 693; compound concentration not specified but active criterion Z-score ≤ -3 |
Why This Matters
For procurement decisions in PLK1-targeted or phosphopeptide-binding domain projects, the 4-phenyl compound offers a distinct pharmacophore opportunity that the inactive 4-ethyl congener cannot provide.
- [1] BindingDB. BDBM41756: 2-[[4-ethyl-5-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide (CID 651311). EC50 > 50,000 nM in PLK1-PBD binding assay AID 693. Deposited data from PubChem BioAssay. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=41756 View Source
- [2] Neuropore Therapies, Inc. Substituted phenyl sulfonyl phenyl triazole thiones and uses thereof. U.S. Patent No. 11,008,294 B2, May 18, 2021. Notably, the patent claims explicitly include N-4 phenyl-substituted triazole thiones for neurodegenerative disease treatment. View Source
